5-Fluoro-6-hydroxynicotinaldehyde
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Overview
Description
5-Fluoro-6-hydroxynicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C₆H₄FNO₂. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the 6-position contains a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the fluorination of nicotinaldehyde derivatives. . The hydroxyl group at the 6-position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-Fluoro-6-hydroxynicotinic acid.
Reduction: 5-Fluoro-6-hydroxy-2-pyridinemethanol.
Substitution: 5-Azido-6-hydroxynicotinaldehyde
Scientific Research Applications
5-Fluoro-6-hydroxynicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxynicotinaldehyde involves its interaction with various molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. For example, it can inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the 5-position of the uracil ring.
6-Fluoronicotinaldehyde: Similar structure but lacks the hydroxyl group at the 6-position.
5-Fluoro-2-hydroxynicotinaldehyde: Similar structure but with the hydroxyl group at the 2-position instead of the 6-position
Uniqueness
5-Fluoro-6-hydroxynicotinaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct electronic and steric properties. These properties can enhance its reactivity and binding affinity in chemical and biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
1227605-77-7 |
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Molecular Formula |
C6H4FNO2 |
Molecular Weight |
141.10 g/mol |
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) |
InChI Key |
QXRRKGZUUFAEMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1C=O)F |
Origin of Product |
United States |
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